molecular formula C16H24BClN2O4 B8023629 2-Boc-amino-3-chloropyridine-5-boronic acid pinacol ester

2-Boc-amino-3-chloropyridine-5-boronic acid pinacol ester

Cat. No.: B8023629
M. Wt: 354.6 g/mol
InChI Key: IWONLAVFIIPJSZ-UHFFFAOYSA-N
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Description

2-Boc-amino-3-chloropyridine-5-boronic acid pinacol ester is a boronic acid derivative widely used in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl structures. Its molecular framework consists of a pyridine ring substituted with a tert-butoxycarbonyl (Boc)-protected amino group at position 2, a chlorine atom at position 3, and a boronic acid pinacol ester at position 3. The Boc group enhances stability during synthetic workflows, while the chlorine substituent introduces steric and electronic effects that influence reactivity . This compound is pivotal in medicinal chemistry for constructing kinase inhibitors and other bioactive molecules, as evidenced by its role in TRK inhibitor synthesis .

Properties

IUPAC Name

tert-butyl N-[3-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24BClN2O4/c1-14(2,3)22-13(21)20-12-11(18)8-10(9-19-12)17-23-15(4,5)16(6,7)24-17/h8-9H,1-7H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWONLAVFIIPJSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)NC(=O)OC(C)(C)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24BClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Boc-amino-3-chloropyridine-5-boronic acid pinacol ester typically involves the protection of the amino group with a Boc (tert-butoxycarbonyl) group, followed by the introduction of the boronic acid pinacol ester moiety. One common synthetic route includes:

    Protection of the Amino Group: The amino group of 3-chloropyridine is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

    Borylation: The protected intermediate is then subjected to borylation using bis(pinacolato)diboron (B2Pin2) in the presence of a palladium catalyst and a base like potassium acetate.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high efficiency and yield. The reaction conditions are optimized to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2-Boc-amino-3-chloropyridine-5-boronic acid pinacol ester undergoes various chemical reactions, including:

    Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid pinacol ester with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.

    Oxidation: The boronic ester group can be oxidized to form the corresponding alcohol.

    Substitution: The chlorine atom on the pyridine ring can be substituted with various nucleophiles.

Common Reagents and Conditions

    Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene or DMF) are commonly used.

    Oxidation: Hydrogen peroxide or other oxidizing agents can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Suzuki-Miyaura Coupling: Biaryl or vinyl-aryl compounds.

    Oxidation: Corresponding alcohols.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

Organic Synthesis

One of the primary applications of 2-Boc-amino-3-chloropyridine-5-boronic acid pinacol ester is in organic synthesis as a building block for more complex molecules. It facilitates the formation of carbon-carbon bonds through the Suzuki-Miyaura cross-coupling reaction, which is essential for synthesizing pharmaceuticals and agrochemicals .

Table 1: Key Reactions Involving Boronic Acid Esters

Reaction TypeDescriptionReference
Suzuki CouplingForms carbon-carbon bonds between aryl halides and boronic acids
ProtodeboronationConverts boronic esters to alcohols or other functional groups
BorylationIntroduces boron into organic molecules

Medicinal Chemistry

In medicinal chemistry, this compound serves as a precursor for developing inhibitors targeting various biological pathways. For instance, studies have shown that derivatives of pyridinylboronic acids exhibit potent activity against specific kinases involved in cancer progression .

Case Study: ALK2 Inhibitors
Research on the structure–activity relationship (SAR) of 3,5-diaryl-2-aminopyridine derivatives has demonstrated that modifications to the pyridinylboronic acid structure can significantly enhance inhibitory potency against ALK2, a therapeutic target in oncology .

Material Science

The unique properties of boronic acids make them suitable for applications in material science, particularly in creating sensors and polymers. The ability of boronic acids to form reversible covalent bonds with diols allows for the development of smart materials that respond to environmental changes .

Mechanism of Action

The compound exerts its effects primarily through its boronic acid pinacol ester group, which participates in various chemical reactions. In Suzuki-Miyaura coupling, the boronic ester undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired product. The Boc-protected amino group provides stability and can be deprotected under acidic conditions to reveal the free amine for further functionalization.

Comparison with Similar Compounds

Positional Isomers and Analogues

  • 3-Amino-2-chloropyridine-5-boronic Acid Pinacol Ester (PN-8791, CAS 1073354-96-7): Differs in the positions of the amino and chlorine groups (3-amino vs. 2-Boc-amino; 2-chloro vs. 3-chloro). Lacks the Boc group, making it more reactive in amine-involving reactions but less stable under basic conditions . Used in similar Suzuki couplings but may require additional protection steps for the free amine .
  • 2-Aminopyridine-5-boronic Acid Pinacol Ester (CAS 827614-64-2): Missing both the Boc group and chlorine substituent.

Heterocyclic Core Variations

  • 2-Chloropyrimidine-5-boronic Acid Pinacol Ester (CAS 1003845-08-6): Pyrimidine core instead of pyridine. The electron-deficient pyrimidine ring enhances reactivity in cross-couplings but may reduce solubility in non-polar solvents . Chlorine at position 2 directs electrophilic substitutions differently compared to pyridine-based analogs .
  • 4-Amino-3-chlorophenylboronic Acid Pinacol Ester (CAS 721960-43-6): Phenyl ring instead of pyridine. Lacks the nitrogen heteroatom, altering electronic properties (e.g., reduced electron deficiency) and solubility profiles .

Functional Group Modifications

  • 2-(Boc-amino)pyridine-3-boronic Acid Pinacol Ester (CAS 1072944-99-0): Boronic ester at position 3 instead of 4. Positional isomerism affects regioselectivity in Suzuki reactions and interactions with catalytic sites in enzyme inhibitors .
  • 5-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline (CAS 863578-21-6) :

    • Aniline-based analog with chlorine and boronic ester on a benzene ring.
    • Lower solubility in chloroform compared to pyridine derivatives due to reduced polarity .

Physicochemical and Reactivity Comparisons

Solubility

  • Target Compound :
    • Enhanced solubility in chloroform and ethers due to the pinacol ester and Boc group .
    • Predicted solubility in chloroform: ~50 mg/mL (based on phenylboronic acid pinacol ester data) .
  • Analogues: Non-Boc-protected amines (e.g., PN-8791) show lower solubility in hydrocarbons but comparable solubility in polar solvents like acetone . Pyrimidine derivatives (e.g., CAS 1003845-08-6) exhibit reduced solubility in methylcyclohexane due to higher polarity .

Reactivity in Suzuki Couplings

  • Target Compound :
    • Chlorine at position 3 acts as a directing group, enhancing ortho-selectivity in cross-couplings .
    • Boc group requires acidic deprotection (e.g., TFA) post-coupling for amine liberation .
  • Analogues :
    • Chlorine-free analogs (e.g., CAS 827614-64-2) show faster coupling rates but lack regiochemical control .
    • Pyrimidine-based derivatives exhibit higher reactivity with electron-rich aryl halides due to increased electrophilicity .

Biological Activity

2-Boc-amino-3-chloropyridine-5-boronic acid pinacol ester is a compound of significant interest in medicinal chemistry and biological research. Its unique structure, featuring a boronic acid moiety, enables it to interact with various biological targets, making it a valuable tool in drug discovery and development.

Chemical Structure and Properties

The compound has the following chemical formula: C16H25BN2O4. It consists of a pyridine ring substituted with a chlorine atom and a Boc-protected amino group, along with a boronic acid pinacol ester. The presence of these functional groups allows for diverse chemical reactivity and biological interactions.

The biological activity of this compound primarily arises from its ability to form reversible covalent bonds with active site residues in enzymes. This mechanism is particularly relevant in the context of enzyme inhibition, where the boronic acid group can interact with serine or threonine residues in proteases and kinases, effectively blocking their activity .

1. Enzyme Inhibition

The compound has been investigated for its potential as an enzyme inhibitor. In particular, it has shown promise in inhibiting proteases and kinases, which are critical targets in cancer therapy and other diseases. The reversible binding allows for selective inhibition, which is crucial for minimizing side effects in therapeutic applications .

2. Drug Discovery

In drug discovery, this compound serves as a building block for synthesizing more complex molecules. Its versatility in chemical reactions, such as Suzuki-Miyaura coupling, facilitates the development of new therapeutic agents .

3. Anticancer Activity

Research has indicated that compounds containing boronic acids exhibit anticancer properties. For instance, studies have shown that boronic acid derivatives can inhibit the proteasome, leading to cell cycle arrest in cancer cells . This suggests that this compound could be developed further as a potential anticancer agent.

Comparative Analysis

The following table summarizes the biological activities and mechanisms of action of similar compounds:

Compound NameBiological ActivityMechanism of Action
2-Aminopyridine-5-boronic acid pinacol esterEnzyme inhibitorReversible covalent bond formation with enzyme active sites
3-Chloro-5-boronic acid pyridineAnticancerInhibition of proteasome leading to apoptosis
5-Amino-6-chloropyridine-3-boronic acid pinacol esterAntibacterialBinding to β-lactamases, preventing bacterial resistance

Case Studies

Several studies have highlighted the efficacy of boronic acids in various therapeutic contexts:

  • Nicotinic Acetylcholine Receptor Binding : A study examined the synthesis and binding affinity of related compounds to nicotinic receptors, demonstrating that modifications at the boronic acid position can enhance receptor interaction .
  • Proteasome Inhibition : Research on peptide boronic acids showed that specific modifications could lead to selective inhibition of proteasomes involved in cancer cell survival .
  • Antibacterial Activity : Boronic acids have been studied for their ability to inhibit β-lactamases, enzymes responsible for antibiotic resistance in bacteria. Compounds similar to 2-Boc-amino-3-chloropyridine-5-boronic acid have shown promising results against resistant strains .

Q & A

Q. What are the standard synthetic routes for preparing 2-Boc-amino-3-chloropyridine-5-boronic acid pinacol ester?

Methodological Answer: The synthesis typically involves three key steps:

Borylation : Introduce the boronic ester group at the 5-position of pyridine via palladium-catalyzed Miyaura borylation. Common catalysts include Pd(dppf)Cl₂ or Pd(OAc)₂ with ligands like SPhos .

Chlorination : Install the 3-chloro substituent using electrophilic chlorination agents (e.g., NCS in DMF) or via directed ortho-metalation .

Boc Protection : Protect the amino group using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., DMAP or TEA) .
Critical Note : Optimize reaction temperatures (60–100°C) and solvent systems (THF/toluene) to minimize protodeboronation .

Q. How should this compound be purified and stored to ensure stability?

Methodological Answer:

  • Purification : Use silica gel chromatography with a hexane/ethyl acetate gradient (3:1 to 1:1). For higher purity, recrystallize from a hexane/DCM mixture .
  • Storage : Store under inert gas (argon) at 2–8°C in amber vials. Avoid prolonged exposure to moisture or acidic conditions to prevent Boc deprotection .

Q. What analytical techniques are most reliable for characterizing this compound?

Methodological Answer:

  • NMR : ¹¹B NMR (~30 ppm) confirms boronic ester integrity; ¹H/¹³C NMR identifies Boc group (δ ~1.4 ppm for tert-butyl) and pyridine ring protons .
  • LC-MS : Monitor molecular ion peaks ([M+H]⁺ expected at ~365 m/z) and assess purity (>95%) .
  • FT-IR : Look for B-O stretches (~1350 cm⁻¹) and Boc carbonyl (~1700 cm⁻¹) .

Advanced Research Questions

Q. How can competing side reactions (e.g., protodeboronation or Boc cleavage) be suppressed during Suzuki-Miyaura coupling?

Methodological Answer:

  • Protodeboronation Mitigation : Use radical-inhibiting conditions (e.g., degassed solvents, BHT stabilizer) and avoid strong bases (e.g., NaOH) .
  • Boc Stability : Maintain pH >7 in aqueous reaction phases. Replace traditional bases (K₂CO₃) with milder alternatives like CsF .
  • Catalyst Optimization : Employ Pd-XPhos or Pd-PEPPSI catalysts for room-temperature couplings to reduce thermal degradation .

Q. What strategies optimize regioselectivity when coupling this compound to sterically hindered aryl halides?

Methodological Answer:

  • Solvent Effects : Use high-polarity solvents (DMSO or DMF) to enhance boronic ester mobility .
  • Directed Coupling : Pre-coordinate the boronic ester with Lewis acids (e.g., ZnCl₂) to direct coupling to the meta position of hindered substrates .
  • Microwave Assistance : Apply microwave irradiation (80–120°C, 30 min) to accelerate kinetics and improve yields .

Q. How can computational modeling predict reactivity trends for this boronic ester in cross-coupling reactions?

Methodological Answer:

  • DFT Calculations : Model transition states using Gaussian or ORCA software to assess activation energies for different coupling partners. Focus on boronate-Pd(II) intermediate stability .
  • Hammett Analysis : Correlate substituent effects (σ values) on pyridine with observed reaction rates to predict electronic influences .

Q. What are the challenges in detecting and quantifying trace degradation products?

Methodological Answer:

  • HPLC-MS/MS : Use a C18 column (ACN/water + 0.1% formic acid) to separate degradation products (e.g., de-Boc or dechlorinated species). Set MRM transitions for targeted ions .
  • Stability Studies : Conduct accelerated degradation tests (40°C/75% RH for 14 days) and compare with LC-MS data to identify labile sites .

Q. How does steric hindrance from the Boc group influence coupling efficiency?

Methodological Answer:

  • Steric Maps : Generate molecular volume maps (e.g., using Avogadro) to visualize spatial clashes between the Boc group and catalyst .
  • Kinetic Profiling : Compare coupling rates with/without Boc protection. Typically, unprotected amines show faster transmetalation but lower selectivity .

Q. What are the ecological and safety considerations for large-scale lab use?

Methodological Answer:

  • Waste Handling : Neutralize boronic ester residues with excess hydrogen peroxide to convert boron to boric acid (less toxic) .
  • PPE Requirements : Use nitrile gloves and fume hoods to avoid inhalation/contact. Monitor air quality for volatile byproducts (e.g., pinacol) .

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